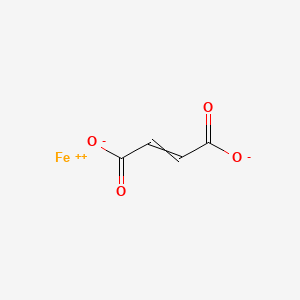

But-2-enedioate;iron(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ferrous fumarate can be synthesized by reacting fumaric acid with ferrous sulfate in an aqueous medium. The reaction typically involves the dissolution of fumaric acid in water, followed by the addition of ferrous sulfate. The mixture is then heated to facilitate the reaction, resulting in the formation of ferrous fumarate .

Industrial Production Methods

In industrial settings, ferrous fumarate is produced by a similar method but on a larger scale. The process involves the use of large reactors where fumaric acid and ferrous sulfate are combined under controlled conditions. The product is then filtered, dried, and ground into a fine powder for use in various applications .

Análisis De Reacciones Químicas

Types of Reactions

Ferrous fumarate undergoes several types of chemical reactions, including:

Oxidation: Ferrous fumarate can be oxidized to ferric fumarate in the presence of oxidizing agents.

Reduction: It can be reduced back to ferrous iron under reducing conditions.

Substitution: The fumarate ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligands like chloride or sulfate can be introduced to replace fumarate.

Major Products Formed

Oxidation: Ferric fumarate.

Reduction: Ferrous iron.

Substitution: Compounds like ferrous chloride or ferrous sulfate.

Aplicaciones Científicas De Investigación

Ferrous fumarate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies involving iron complexes.

Biology: Ferrous fumarate is studied for its role in biological systems, particularly in iron metabolism and transport.

Medicine: It is widely used as an iron supplement to treat iron deficiency anemia.

Industry: Ferrous fumarate is used as a food additive and in animal feed to prevent iron deficiency.

Mecanismo De Acción

Ferrous fumarate exerts its effects by providing a source of ferrous iron, which is essential for the synthesis of hemoglobin and other iron-containing proteins. Once ingested, ferrous fumarate is absorbed in the duodenum and upper jejunum, where it dissociates into ferrous ions. These ions are then transported into the bloodstream and utilized in various physiological processes, including oxygen transport and cellular respiration .

Comparación Con Compuestos Similares

Similar Compounds

Ferrous sulfate: Another commonly used iron supplement with similar absorption profiles but different side effects.

Ferrous gluconate: Known for its higher solubility and better tolerance in some patients.

Ferric citrate: Used in patients with chronic kidney disease to manage iron levels.

Uniqueness

Ferrous fumarate is unique due to its high iron content and stability. It provides a substantial amount of iron per dose, making it effective for treating iron deficiency. it is also associated with a higher rate of gastrointestinal side effects compared to other iron supplements .

Propiedades

IUPAC Name |

but-2-enedioate;iron(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVSDNDAUGGCCE-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Fe+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FeO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)

![5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide](/img/structure/B12430763.png)

![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)

![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)